molecular formula C7H6ClNO2 B582042 2-Chloro-4-methoxynicotinaldehyde CAS No. 905563-79-3

2-Chloro-4-methoxynicotinaldehyde

Cat. No. B582042
M. Wt: 171.58
InChI Key: BDKGCVNNWDEUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carbonitrile, a related compound, involves the use of 2-chloroquinoline-3-carbaldehyde . The reaction involves sodium azide and phosphorus oxychloride, and the mixture is stirred for 30 minutes .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-methoxynicotinaldehyde is 171.58 . The InChI code for this compound is 1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4-methoxynicotinaldehyde is a white to yellow powder or crystals . It should be stored in a freezer and has a shipping temperature of room temperature .

Scientific Research Applications

Synthesis and Material Properties 2-Chloro-4-methoxynicotinaldehyde has been utilized in the synthesis of complex molecules and materials with unique properties. For instance, it plays a role in the creation of aluminum and zinc complexes with improved thermal stability and processability, emitting blue-green light, which could have applications in optical materials and light-emitting devices (Barberis & Mikroyannidis, 2006).

Antibacterial Activity Compounds derived from 2-Chloro-4-methoxynicotinaldehyde have been investigated for their antibacterial properties. Zinc complexes of benzothiazole-derived Schiff bases, which could be synthesized using derivatives of this compound, showed potential antibacterial activity against various pathogenic strains (Chohan, Scozzafava, & Supuran, 2003).

Photocatalytic Applications The photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes on titanium dioxide under visible light irradiation, which includes reactions with similar compounds, highlights the potential of 2-Chloro-4-methoxynicotinaldehyde in photocatalytic processes. This application is crucial for developing environmentally friendly catalytic systems that operate under mild conditions (Higashimoto et al., 2009).

Safety Additives for Lithium-Ion Batteries A notable application involves the synthesis of (2-chloro-4-methoxy)-phenoxy pentafluorocyclotriphosphazene, a compound related to 2-Chloro-4-methoxynicotinaldehyde, used as a safety additive for lithium-ion batteries. This compound enhances the safety of lithium-ion batteries by reducing the flammability of the electrolyte and protecting cells from voltage runaway during overcharge, demonstrating the compound's potential in improving lithium-ion battery technology (Huang et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .

Relevant Papers The compound 2-Chloro-4-methoxynicotinaldehyde has been mentioned in various peer-reviewed papers and technical documents . For more detailed information, it would be beneficial to review these documents.

properties

IUPAC Name

2-chloro-4-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGCVNNWDEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxynicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.